molecular formula C13H13ClN2O2 B068476 Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 187999-47-9

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No. B068476
M. Wt: 264.71 g/mol
InChI Key: ZIESGPVHEATPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, also known as Etomidate, is a medication that is used as an anesthetic agent. It was first synthesized in the 1960s and has since been used in medical procedures due to its rapid onset and short duration of action. Etomidate works by binding to specific receptors in the brain, which leads to the inhibition of neurotransmitter release and subsequently, the induction of anesthesia.

Mechanism Of Action

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate works by binding to specific receptors in the brain, known as GABA-A receptors. GABA is an inhibitory neurotransmitter that is responsible for reducing neuronal activity in the brain. When Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate binds to these receptors, it enhances the activity of GABA, leading to the inhibition of neurotransmitter release and subsequently, the induction of anesthesia.

Biochemical And Physiological Effects

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several biochemical and physiological effects on the body. It has been shown to reduce cerebral blood flow and intracranial pressure, making it useful in the treatment of patients with traumatic brain injury. It also has minimal effects on cardiovascular function, making it a useful anesthetic agent in patients with cardiovascular disease.

Advantages And Limitations For Lab Experiments

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several advantages as an anesthetic agent in laboratory experiments. It has a rapid onset and short duration of action, which allows for quick induction and recovery from anesthesia. Additionally, it has minimal effects on cardiovascular function, making it useful in experiments where cardiovascular function is being studied. However, Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has limitations in laboratory experiments due to its potential to suppress the immune system and alter the stress response.

Future Directions

There are several future directions for research on Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate. One potential direction is the development of new analogs with improved pharmacokinetic properties. Additionally, there is a need for further research on the potential use of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate in the treatment of status epilepticus. Finally, there is a need for further research on the potential effects of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate on the immune system and stress response, particularly in critically ill patients.
In conclusion, Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, also known as Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, is a medication that is used as an anesthetic agent. It has several advantages as an anesthetic agent in laboratory experiments, including its rapid onset and short duration of action. However, it also has limitations in laboratory experiments due to its potential to suppress the immune system and alter the stress response. Further research is needed to develop new analogs with improved pharmacokinetic properties and to explore the potential use of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate in the treatment of status epilepticus.

Synthesis Methods

The synthesis of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves several steps. The first step is the reaction of 2-methylimidazole with ethyl chloroformate to form ethyl 2-(2-methylimidazol-1-yl) acetate. This intermediate is then reacted with 4-chlorobenzylamine to form ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, which is the final product.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has been extensively studied in the scientific community due to its use as an anesthetic agent. It has been used in a variety of medical procedures, including intubation, electroconvulsive therapy, and cardioversion. Additionally, it has been studied for its potential use in the treatment of status epilepticus, a condition characterized by prolonged seizures.

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIESGPVHEATPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445469
Record name Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

CAS RN

187999-47-9
Record name Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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